2-Chloro-4-fluorobenzylamine
Description
2-Chloro-4-fluorobenzylamine (CAS: 15205-11-5) is an aromatic amine derivative with the molecular formula C₇H₇ClFN and a molecular weight of 159.59 g/mol . It features a benzylamine backbone substituted with chlorine at the 2-position and fluorine at the 4-position on the benzene ring. This compound is widely used in pharmaceutical and agrochemical synthesis due to its reactivity as a primary amine and the electronic effects of its halogen substituents . Key physical properties include a boiling point of 94°C (at 15 torr), density of 1.271 g/cm³, and a flash point exceeding 110°C, indicating moderate flammability .
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKWAXKMZUULLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164945 | |
| Record name | 2-Chloro-4-fluorobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15205-11-5 | |
| Record name | 2-Chloro-4-fluorobenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015205115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4-fluorobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-fluorobenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Diazotization and Pyrolysis via Hydrogen Fluoride-Mediated Reactions
A prominent method involves the diazotization of 2-chloro-4-aminotoluene followed by pyrolysis in anhydrous hydrogen fluoride (HF). According to CN110759806A, this two-stage process begins by cooling HF to 0–5°C and slowly adding 2-chloro-4-aminotoluene . Sodium nitrite is introduced post-dissolution, maintaining temperatures at 0–10°C for 1 hour to facilitate diazotization . The subsequent pyrolysis occurs in two phases:
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Stage 1 : Heating to 30°C at a constant rate over 1.5–2 hours.
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Stage 2 : Gradual heating from 30°C to 50°C over 2.5–3 hours, followed by a 19–21-hour hold .
Post-pyrolysis, the organic phase is separated at 20°C, neutralized with sodium carbonate (pH 7–8), and distilled to yield 2-chloro-4-fluorotoluene . While this patent focuses on fluorotoluene, subsequent bromination (e.g., using N-bromosuccinimide) and amination (via the Gabriel synthesis or Hofmann degradation) could convert the methyl group to benzylamine. This approach achieves high purity (>95%) with minimized side reactions due to controlled temperature ramping .
Catalytic Hydrogenation of Nitriles
Another route involves the catalytic hydrogenation of 2-chloro-4-fluorobenzonitrile. Inspired by CN100453527C, which describes p-fluorobenzylamine synthesis using nano-nickel catalysts, this method can be adapted for the chloro-fluoro derivative . Key steps include:
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Nitrile Preparation : 2-Chloro-4-fluorobenzonitrile is synthesized via cyanation of 2-chloro-4-fluorobromobenzene using CuCN or Pd-catalyzed cross-coupling.
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Hydrogenation : The nitrile is reduced under hydrogen gas (3–5 atm) with a nano-nickel catalyst in methanol at 50–70°C .
This method typically achieves yields of 80–85%, with the nano-nickel catalyst offering superior selectivity over traditional Raney nickel by minimizing dehalogenation .
Nucleophilic Substitution of Benzyl Halides
VulcanChem’s entry on [(2-chloro-4-fluorophenyl)methyl]amine derivatives highlights nucleophilic substitution as a viable pathway . Here, 2-chloro-4-fluorobenzyl chloride reacts with ammonia or ammonium hydroxide under basic conditions (e.g., K₂CO₃ in DMF):
Yields range from 70–75%, with impurities such as dialkylated byproducts (5–10%) requiring chromatographic purification .
Meerwein Arylation Followed by Hydrolysis and Reduction
CN114790134A outlines a Meerwein arylation route to 2-chloro-4-fluorobenzoic acid, which can be converted to the benzylamine :
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Meerwein Arylation : 2-Chloro-4-fluoroaniline reacts with tert-butyl nitrite and 1,1-dichloroethylene in the presence of CuCl₂, yielding 2-chloro-4-fluorotrichlorotoluene .
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Acid Hydrolysis : The trichlorotoluene intermediate is hydrolyzed with HCl or H₂SO₄ at 70–80°C to form 2-chloro-4-fluorobenzoic acid .
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Reduction : The carboxylic acid is reduced to the amine via a Curtius rearrangement (using diphenylphosphoryl azide) or LiAlH₄ reduction of the corresponding amide.
This multi-step approach achieves an overall yield of 60–65%, with the hydrolysis step being rate-limiting .
Comparative Analysis of Synthesis Methods
Challenges and Optimization Strategies
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Temperature Sensitivity : The diazotization method requires precise temperature control to avoid exothermic side reactions .
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Catalyst Deactivation : Nano-nickel catalysts in hydrogenation may lose activity due to chloride poisoning; silica-coated variants improve stability .
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Byproduct Formation : Nucleophilic substitution often yields dialkylated products; using excess ammonia (3–5 eq.) suppresses this .
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions:
Reagents: Halides, nucleophiles
Conditions: Typically carried out in polar solvents under reflux conditions
Products: Various substituted benzylamines depending on the nucleophile used
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Oxidation Reactions:
Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide
Conditions: Carried out in aqueous or organic solvents
Products: Oxidized derivatives of 2-Chloro-4-fluorobenzylamine
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Reduction Reactions:
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride
Conditions: Carried out in anhydrous solvents
Products: Reduced derivatives of this compound
Scientific Research Applications
Organic Synthesis
2-Chloro-4-fluorobenzylamine is primarily utilized as an intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex molecules.
Key Reactions Involving this compound:
- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles, facilitating the formation of amines and other derivatives.
- Condensation Reactions : It can react with aldehydes or ketones to form imines or other condensation products under basic conditions.
- Oxidation and Reduction : The compound can undergo oxidation or reduction reactions, allowing for the synthesis of diverse chemical entities.
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential therapeutic applications. Its structural features allow it to interact with biological targets, making it a candidate for drug development.
Case Studies in Medicinal Applications:
- Antidepressants : Research has indicated that derivatives of this compound may exhibit antidepressant properties through their action on neurotransmitter systems.
- Anticancer Agents : Studies have shown that modifications of this compound can lead to the development of anticancer agents that target specific cancer cell pathways.
Biological Research
The compound is also employed in biological studies, particularly in enzyme interaction assays and proteomics research. Its ability to bind selectively to certain receptors or enzymes makes it a useful tool for studying biochemical pathways.
Applications in Biological Studies:
- Enzyme Inhibition Studies : this compound has been utilized to investigate the inhibition mechanisms of various enzymes, providing insights into metabolic processes.
- Building Blocks for Biologically Active Molecules : The compound serves as a precursor for synthesizing novel biologically active molecules, aiding in drug discovery efforts.
Industrial Applications
In industrial settings, this compound is used in the production of specialty chemicals and as a catalyst in specific reactions. Its unique reactivity profile allows for efficient synthesis processes in chemical manufacturing.
Industrial Uses:
- Catalysis : Employed as a catalyst in certain organic reactions, enhancing reaction rates and yields.
- Production of Agrochemicals : Used as an intermediate in the synthesis of agrochemicals, contributing to agricultural productivity.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluorobenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can influence its binding affinity and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Isomers and Analogues
Structural Isomers: Positional Variations
The positions of chlorine and fluorine substituents significantly influence the physicochemical and reactive properties of benzylamine derivatives. Below is a comparative analysis:
Key Observations :
- Boiling Points : The 2-Cl,4-F isomer (94°C) exhibits a slightly higher boiling point than the 2-Cl,6-F isomer (91–93°C) due to differences in molecular symmetry and dipole interactions .
- Safety : Both 2-Cl,4-F and 2-Cl,6-F isomers are classified as corrosive (GHS Category 8), but the 2-Cl,6-F isomer has a lower flash point (82°C vs. >110°C), indicating higher flammability .
Halogen-Substituted Analogues
Replacing chlorine with other halogens alters reactivity and stability:
Data Discrepancies and Limitations
- CAS Number Conflicts : and incorrectly list 2-Chloro-6-fluorobenzylamine under CAS 15205-11-5, which belongs to the 2-Cl,4-F isomer . This highlights the need for cross-verification in chemical databases.
- Incomplete Data : Properties for 2-Cl,5-F and 3-Cl,4-F isomers (e.g., boiling points) are unavailable in the provided evidence, limiting direct comparisons .
Biological Activity
Overview
2-Chloro-4-fluorobenzylamine (C7H7ClFN) is an organic compound characterized by the presence of chlorine and fluorine substituents on a benzylamine structure. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antibacterial, neuroprotective, and cytotoxic effects. Understanding its biological activity involves exploring its mechanisms of action, pharmacokinetics, and interactions with biological systems.
The biological activity of this compound can be attributed to its ability to interact with various biomolecules, including enzymes and proteins. Similar compounds have been shown to affect the central nervous system and respiratory system. The compound may act as a substrate or inhibitor for specific enzymes, influencing their activity and function .
Target Enzymes and Pathways
- Enzyme Interaction : It may inhibit enzymes involved in critical biochemical pathways.
- Biochemical Pathways : The compound can interact with metabolic pathways through oxidation, reduction, and conjugation processes, leading to the formation of metabolites with distinct biological activities.
Pharmacokinetics
This compound exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier (BBB), indicating its potential efficacy in central nervous system applications. Its stability under specific conditions allows it to maintain biological activity over time; however, degradation may occur, affecting its long-term effects.
Antibacterial Activity
Research indicates that this compound derivatives exhibit significant antibacterial properties. For instance, studies have determined the Minimum Inhibitory Concentration (MIC) of related compounds against various bacterial strains:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| A1 | 1024 | K. pneumoniae |
| A2 | 512 | K. pneumoniae |
The presence of the chloro atom in these compounds enhances their antibacterial potency compared to their non-chlorinated counterparts .
Neuroprotective Effects
In a study involving zebrafish models, derivatives of this compound demonstrated neuroprotective effects against pentylenetetrazole (PTZ)-induced seizures. The compound was shown to modulate neurotransmitter levels, providing a protective effect against oxidative stress .
Toxicological Profile
While some studies indicate low toxicity levels at certain concentrations, high doses of this compound can lead to cellular toxicity and impaired cellular function. In vitro studies have shown that high concentrations may result in cell death or significant alterations in cellular integrity .
Case Studies
- Antibacterial Efficacy : A comparative study on structural analogs revealed that the introduction of chlorine significantly improved antibacterial activity against K. pneumoniae strains.
- Neuroprotective Mechanisms : In zebrafish models, treatment with derivatives of this compound resulted in reduced seizure activity and improved survival rates following oxidative stress exposure.
Q & A
Q. What are the established synthetic routes for 2-chloro-4-fluorobenzylamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via reduction of 2-chloro-4-fluorobenzonitrile or reductive amination of 2-chloro-4-fluorobenzaldehyde. For example, catalytic hydrogenation (H₂, Pd/C) of the nitrile derivative in ethanol at 60°C yields the amine with >85% purity. Reaction optimization should consider temperature, catalyst loading, and solvent polarity to minimize side products like dehalogenated byproducts . Key Data :
| Starting Material | Method | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 2-Chloro-4-fluorobenzonitrile | H₂/Pd/C | 78 | 92% |
| 2-Chloro-4-fluorobenzaldehyde | NaBH₄/MeOH | 65 | 88% |
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR (e.g., δ~4.2 ppm for -CH₂NH₂), FT-IR (N-H stretch at ~3350 cm⁻¹), and GC-MS (m/z 159 [M⁺]). For purity, employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Cross-validate results with elemental analysis (C, H, N ±0.3%) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use fume hoods, nitrile gloves, and splash goggles. Store under nitrogen at 2–8°C to prevent oxidation. In case of skin contact, wash with 10% acetic acid followed by soap and water. Monitor airborne concentrations via OSHA-approved methods (e.g., NIOSH 2012) .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : Density-functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) reveal that the electron-withdrawing -Cl and -F groups lower the HOMO energy (-6.8 eV), making the amine less nucleophilic. This necessitates stronger bases (e.g., LDA) for deprotonation in Buchwald-Hartwig couplings. Compare computed Mulliken charges with experimental Hammett σ values (σ_meta-F = 0.34, σ_para-Cl = 0.23) to predict regioselectivity .
Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR shifts (e.g., aromatic protons) may arise from solvent effects or tautomerism. Use deuterated DMSO for consistent comparisons. For ambiguous mass spectra, perform high-resolution MS (HRMS-ESI) and compare with PubChem data (e.g., exact mass 159.0298 for C₇H₆ClFNH₂). Validate with X-ray crystallography when possible .
Q. How can this compound be functionalized for targeted drug delivery systems?
- Methodological Answer : Conjugate the amine group to activated carboxylic acids (e.g., NHS esters) to form stable amides. For example, react with PEGylated succinimidyl carbonate to create a pH-sensitive prodrug. Monitor reaction progress via TLC (silica, ethyl acetate/hexane 1:3) and confirm conjugation using MALDI-TOF .
Q. What are the challenges in scaling up this compound synthesis while maintaining enantiomeric purity?
- Methodological Answer : Racemization occurs above 40°C during amine formation. Use chiral auxiliaries (e.g., (R)-BINOL) or enzymatic resolution (Candida antarctica lipase B) to retain >99% ee. Optimize flow chemistry systems to control exotherms and reduce batch variability .
Data Contradiction Analysis
Q. Conflicting reports on solubility: Why does this compound show variable solubility in polar solvents?
- Methodological Answer : Solubility discrepancies (e.g., 25 mg/mL in DMSO vs. 12 mg/mL in methanol) may stem from trace moisture or residual salts. Conduct Karl Fischer titration to quantify water content (<0.1% for reproducibility). Use sonication (30 min, 40 kHz) to achieve equilibrium solubility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
